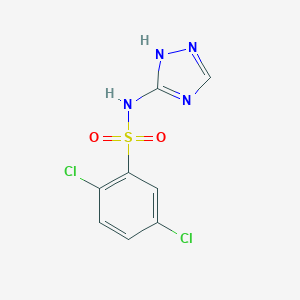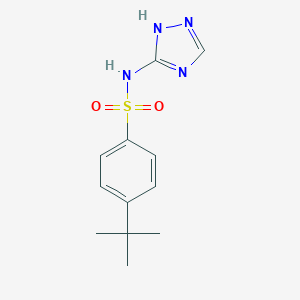
5-Phenyl-3-penten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-3-penten-2-one is a chemical compound that belongs to the family of chalcones. It is a yellowish crystalline solid that has a characteristic odor. This compound has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Phenyl-3-penten-2-one is not fully understood. However, it is believed to exert its effects through various mechanisms. In the case of its anti-inflammatory activity, it has been shown to inhibit the production of inflammatory cytokines and enzymes. It also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response.
In the case of its antioxidant activity, it has been shown to scavenge free radicals and protect cells from oxidative damage. It also enhances the activity of endogenous antioxidant enzymes.
Biochemische Und Physiologische Effekte
5-Phenyl-3-penten-2-one has been shown to have various biochemical and physiological effects. In the case of its anti-inflammatory activity, it has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
In the case of its insecticidal and fungicidal properties, it has been shown to be effective against various pests and pathogens. It has also been shown to have a low toxicity profile, making it a potential natural pesticide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Phenyl-3-penten-2-one is its potential as a natural pesticide. It has been shown to be effective against various pests and pathogens, making it a potential alternative to synthetic pesticides. It also has a low toxicity profile, making it safe for use in the environment.
One of the limitations of 5-Phenyl-3-penten-2-one is its limited solubility in water. This can make it difficult to use in some lab experiments. It also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on 5-Phenyl-3-penten-2-one. One area of research is its potential as a natural pesticide. Further studies are needed to determine its effectiveness against various pests and pathogens under different environmental conditions.
Another area of research is its potential as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer.
Conclusion
In conclusion, 5-Phenyl-3-penten-2-one is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesemethoden
The synthesis of 5-Phenyl-3-penten-2-one can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base catalyst. The resulting product is 5-Phenyl-3-penten-2-one.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-3-penten-2-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential use as a chemotherapeutic agent.
In the field of agriculture, 5-Phenyl-3-penten-2-one has been investigated for its potential use as a natural pesticide. It has been shown to have insecticidal and fungicidal properties against various pests and pathogens.
Eigenschaften
CAS-Nummer |
10521-97-8 |
|---|---|
Produktname |
5-Phenyl-3-penten-2-one |
Molekularformel |
C12H11NO3S |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
5-phenylpent-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
FBDLPZQWOVGYJU-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CCC1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)C=CCC1=CC=CC=C1 |
Synonyme |
5-Phenyl-3-penten-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)






![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)


